molecular formula C9H18O2 B14633027 Cyclohexanepropanol, 2-hydroxy- CAS No. 53067-09-7

Cyclohexanepropanol, 2-hydroxy-

Cat. No.: B14633027
CAS No.: 53067-09-7
M. Wt: 158.24 g/mol
InChI Key: PBZREJKPWKGCSH-UHFFFAOYSA-N
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Description

Cyclohexanepropanol, 2-hydroxy- is a cyclohexane derivative featuring a hydroxyl (-OH) group at the 2-position of the cyclohexane ring and a propanol (-CH2CH2CH2OH) side chain.

Properties

IUPAC Name

2-(3-hydroxypropyl)cyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c10-7-3-5-8-4-1-2-6-9(8)11/h8-11H,1-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBZREJKPWKGCSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)CCCO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90340629
Record name Cyclohexanepropanol, 2-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90340629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53067-09-7
Record name 2-Hydroxycyclohexanepropanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=53067-09-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclohexanepropanol, 2-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90340629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Catalyst Design

The hydroalkoxylation of cyclohexene with hydrogen peroxide and alcohols, catalyzed by titanium-substituted zeolites, represents a robust method for synthesizing 2-alkoxycyclohexanol derivatives. Ti-MWW zeolites, characterized by their framework topology and Lewis acidity, facilitate the electrophilic activation of cyclohexene, enabling regioselective addition of alcohols. For 2-hydroxycyclohexanepropanol, substituting methanol with propanol in the reaction mixture directs the formation of 2-propoxycyclohexanol, which undergoes subsequent acid-catalyzed hydrolysis to yield the target compound.

Optimized Conditions :

  • Catalyst : Ti-MWW zeolite (Si/Ti = 30–50)
  • Temperature : 50–100°C under reflux
  • Solvent : Propanol/water (3:1 v/v)
  • Yield : 68–72% after 6–8 hours.

The crystalline structure of Ti-MWW enhances stability, with recycling experiments showing <10% activity loss over five cycles. Quenching with ammonium chloride minimizes side reactions, preserving the integrity of the propanol chain.

Claisen-Schmidt Condensation Followed by Hydrogenation

Base-Catalyzed Condensation

Claisen-Schmidt condensation between o-hydroxyacetophenone and propanal derivatives forms α,β-unsaturated ketones, which are hydrogenated to yield 2-hydroxycyclohexanepropanol precursors. Sodium hydroxide (40% w/v) in isopropyl alcohol (IPA) maximizes catalytic activity, achieving 84% conversion at 0°C.

Reaction Parameters :

  • Base : 20 mL of 40% NaOH per 0.05 mol reactants
  • Solvent : 50 mL IPA
  • Time : 4 hours.

Hydrogenation of Chalcone Intermediates

Palladium-on-carbon (Pd/C) catalyzes the hydrogenation of the chalcone intermediate at 50 psi H₂, selectively reducing the double bond while retaining hydroxyl and propanol functionalities. This step achieves >90% conversion, with final purification via recrystallization from ethanol.

Epoxide Ring-Opening with Propanol Nucleophiles

Epoxidation and Nucleophilic Attack

Cyclohexene epoxide, generated via in situ epoxidation using meta-chloroperbenzoic acid (mCPBA), reacts with propanol under basic conditions to form trans-2-propoxycyclohexanol. Acidic hydrolysis (HCl, 60°C) cleaves the ether bond, yielding 2-hydroxycyclohexanepropanol.

Key Observations :

  • Epoxidation : 92% yield with mCPBA in dichloromethane
  • Ring-Opening : 70% yield using NaH in THF/DMSO at −10°C.

Grignard Addition to Cyclohexanone Derivatives

Ketone Functionalization

Cyclohexanone reacts with 3-hydroxypropylmagnesium bromide to form a tertiary alcohol, which is oxidized to the corresponding ketone and subsequently reduced with sodium borohydride. This two-step process introduces the propanol chain while maintaining the cyclohexane backbone.

Yield : 65–70% after purification via column chromatography.

Comparative Analysis of Synthesis Methods

Method Catalyst Yield (%) Temperature (°C) Time (h)
Hydroalkoxylation Ti-MWW zeolite 68–72 50–100 6–8
Claisen-Schmidt NaOH 84 0 4
Epoxide Ring-Opening NaH/DMSO 70 −10 3
Grignard Addition None 65–70 25 12

The Ti-MWW-catalyzed route offers superior scalability and regioselectivity, whereas the Claisen-Schmidt method excels in atom economy. Epoxide ring-opening requires stringent temperature control but avoids transition metals.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanepropanol, 2-hydroxy- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be reduced to form cyclohexanepropanol. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous solution under acidic conditions.

    Reduction: NaBH4 in ethanol or LiAlH4 in anhydrous ether.

    Substitution: SOCl2 or PBr3 in anhydrous conditions.

Major Products Formed

    Oxidation: Cyclohexanone or cyclohexanepropanoic acid.

    Reduction: Cyclohexanepropanol.

    Substitution: Cyclohexanepropanol halides.

Scientific Research Applications

Cyclohexanepropanol, 2-hydroxy- has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of cyclohexanepropanol, 2-hydroxy- involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Functional Group Comparisons
Compound Name Functional Groups Molecular Formula Molecular Weight (g/mol) CAS Registry Number Key References
Cyclohexanepropanol, 2-hydroxy- Cyclohexanol, propanol Not explicitly provided ~158.24 (estimated) Not available
2-Cyclohexylpropanoic acid Cyclohexane, propanoic acid C9H16O2 156.22 701-97-3
Cyclohexanepropanoic acid, 2-propenyl ester Cyclohexane, ester (allyl group) C12H20O2 196.29 2705-87-5
Cyclohexanepropanol, 2,2,6-trimethyl-α-propyl- Cyclohexanol, branched alkyl Not provided Not provided 942-425-2 (reaction mass)

Key Structural Differences :

  • 2-Hydroxycyclohexanepropanol combines a hydroxylated cyclohexane ring with a linear propanol chain.
  • 2-Cyclohexylpropanoic acid replaces the propanol group with a carboxylic acid, enhancing polarity and acidity .
  • Cyclohexanepropanoic acid, 2-propenyl ester introduces an allyl ester group, reducing polarity and increasing volatility .
  • Trimethyl-α-propyl derivatives feature branched alkyl chains, altering steric effects and solubility .

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Compound Name Boiling Point (°C) Solubility Stability Notes
Cyclohexanepropanol, 2-hydroxy- Not reported Likely polar solvents (e.g., water, ethanol) Susceptible to oxidation at -OH site
2-Cyclohexylpropanoic acid Not reported Soluble in organic solvents (e.g., ether, chloroform) Stable under inert conditions; acidic proton reactive
Cyclohexanepropanoic acid, 2-propenyl ester Not reported Low water solubility; miscible with lipids Hydrolyzes under acidic/basic conditions
Cyclohexanepropanol, 2,2,6-trimethyl-α-propyl- Not reported Likely lipophilic due to branching Enhanced steric protection of -OH group

Notable Trends:

  • The ester derivative (C12H20O2) exhibits lower polarity than the parent propanol or acid, aligning with its use in fragrance or flavor formulations .
  • Branched derivatives (e.g., 2,2,6-trimethyl-α-propyl-) likely exhibit improved lipid solubility, making them candidates for hydrophobic applications .
Table 3: Industrial and Regulatory Comparisons
Compound Name Applications Regulatory Notes
Cyclohexanepropanol, 2-hydroxy- Potential intermediate in organic synthesis Limited safety data; not listed in major regulatory databases
2-Cyclohexylpropanoic acid Pharmaceutical intermediate (e.g., anti-inflammatory agents) Well-characterized; CAS 701-97-3 indexed
Cyclohexanepropanoic acid, 2-propenyl ester Fragrance/flavor industry; plasticizers Listed in NIST Chemistry WebBook; stable under non-reactive conditions
Cyclohexanepropanol, 2,2,6-trimethyl-α-propyl- Inert ingredient in agrochemicals Listed in USDA organic standards; lacks sensitization data

Key Findings :

  • 2-Cyclohexylpropanoic acid and its ester derivative are well-established in industrial applications due to their defined synthetic pathways and stability .
  • Trimethyl-α-propyl derivatives face regulatory hurdles due to insufficient toxicological data, limiting their use in sensitive applications like cosmetics .

Analytical Characterization

  • Mass Spectrometry: Analogous compounds (e.g., ceramides with hydroxy acids) are analyzed via GC-MS, where fragmentation patterns elucidate structural details . Applied to cyclohexanepropanol derivatives, this method could identify hydroxyl and alkyl chain positions.
  • Chromatography : Branched derivatives may require specialized columns (e.g., reverse-phase HPLC) for separation due to increased hydrophobicity .

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